molecular formula C22H16ClN3O3 B11301944 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11301944
M. Wt: 405.8 g/mol
InChI Key: ZBHWFOXFCFVKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes a chlorophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Attachment of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with phenoxyacetamide: The final step involves coupling the oxadiazole derivative with phenoxyacetamide under basic conditions, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et₃N).

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
  • 2-{3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide
  • 2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Uniqueness

The presence of the 2-chlorophenyl group in 2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide distinguishes it from its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy as an enzyme inhibitor or therapeutic agent.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-[3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H16ClN3O3/c23-19-12-5-4-11-18(19)22-25-21(26-29-22)15-7-6-10-17(13-15)28-14-20(27)24-16-8-2-1-3-9-16/h1-13H,14H2,(H,24,27)

InChI Key

ZBHWFOXFCFVKTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.